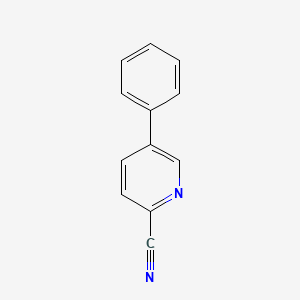

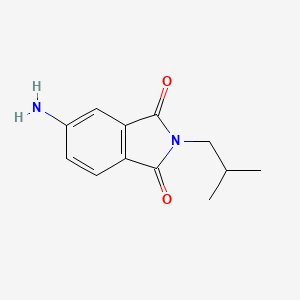

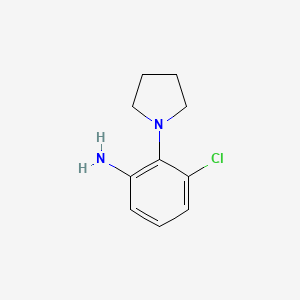

![molecular formula C15H12ClN3S B1268778 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-94-2](/img/structure/B1268778.png)

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol" is a derivative of the 1,2,4-triazole class, known for its heterocyclic structure containing a triazole ring. Such compounds have garnered attention due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves the cyclisation of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This process forms the basic nucleus, which can then be subjected to condensation with aldehydes to synthesize specific Schiff bases (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed through various spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which help in determining the presence and position of the triazole ring and the attached functional groups (Singh & Kandel, 2013).

Chemical Reactions and Properties

Triazole derivatives undergo several chemical reactions, including S-alkylation under certain conditions, which showcases their reactivity and potential for further chemical modifications. These reactions are influenced by factors such as the presence of different basic conditions and the use of specific reactants (Ashry et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are crucial for understanding the behavior of these compounds under different conditions. These properties are typically determined through physical parameters and chromatographic methods like Thin Layer Chromatography (TLC) (Jubie et al., 2011).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity and stability, are explored through reactions with various reagents and under different conditions, providing insights into their potential applications and limitations. These studies are supported by spectral and elemental analyses, confirming the chemical structure and properties of the synthesized compounds (Sarhan et al., 2008).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol has been synthesized as a starting material for various heterocyclic compounds, including thiazolotriazoles and thiazolidinones. Its reaction with different agents like chloroacetyl chloride and phenacyl bromide leads to the formation of various derivatives with potential applications in medicinal chemistry (Sarhan et al., 2008).

Corrosion Inhibition

- Derivatives of 4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol have been studied for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in acidic environments, demonstrating their potential in industrial applications like material preservation and maintenance (Yadav et al., 2013).

Pharmaceutical Research

- In the realm of pharmaceutical research, derivatives of this compound have been investigated for their potential therapeutic effects. For instance, studies have focused on anti-inflammatory and antimicrobial activities, highlighting the compound's relevance in developing new therapeutic agents (Mousa, 2012), (Ghattas et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-benzyl-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDNIZALMTWHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359553 |

Source

|

| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

23282-94-2 |

Source

|

| Record name | 4-Benzyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

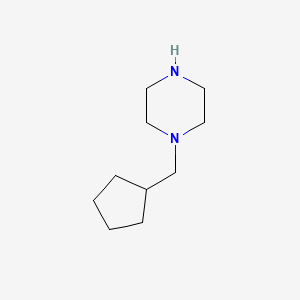

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

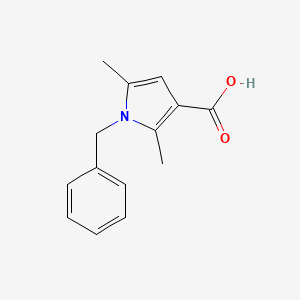

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

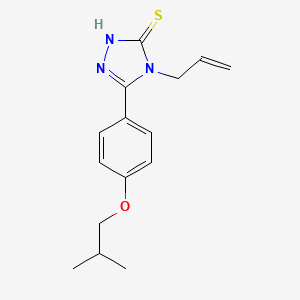

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)